4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core fused with two benzene rings, an oxygen atom, and a nitrogen atom. The 4-(tert-butyl)benzenesulfonamide moiety introduces steric bulk and hydrophobicity, which may enhance binding affinity to hydrophobic protein pockets. Based on structural analysis, its molecular formula is estimated as C₂₃H₂₂N₂O₄S (molecular weight: ~422.5 g/mol) .
Properties
IUPAC Name |
4-tert-butyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-24(2,3)16-9-12-18(13-10-16)31(28,29)25-17-11-14-21-19(15-17)23(27)26(4)20-7-5-6-8-22(20)30-21/h5-15,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDWRYLKAYZZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a member of a class of compounds known for their potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- A tert-butyl group, which enhances lipophilicity.
- A dibenzo[b,f][1,4]oxazepin core, known for various biological activities.
- A benzenesulfonamide moiety, which often contributes to the compound's pharmacological effects.
Structural Formula
Pharmacological Properties
Research indicates that compounds related to dibenzo[b,f][1,4]oxazepines exhibit a range of biological activities:
- Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Effects : Certain oxazepine derivatives display activity against various bacterial strains and fungi.
- Antiviral Potential : Investigations into similar compounds have suggested efficacy against viral infections.
The biological activity of this compound can be attributed to multiple mechanisms:
- Receptor Interaction : The compound may act as an antagonist or partial agonist at various receptor sites, including dopamine and serotonin receptors.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways or signal transduction.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to specific biological targets, indicating potential therapeutic roles.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of dibenzo[b,f][1,4]oxazepine derivatives. The compound was tested in rodent models where it demonstrated significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect mediated through serotonergic pathways .
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial properties of related oxazepine compounds against Staphylococcus aureus. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 3: Antiviral Activity against TMV
Research investigating the antiviral properties of oxazepine derivatives found that certain compounds could effectively inhibit Tobacco Mosaic Virus (TMV) replication. The mechanism was attributed to interference with viral assembly processes .
Table 1: Biological Activities of Related Compounds
| Mechanism | Description |
|---|---|
| Receptor Interaction | Binding to serotonin and dopamine receptors |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
| Molecular Docking | High binding affinity to specific molecular targets |
Scientific Research Applications
The compound 4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesizing insights from diverse sources while adhering to the requirements for comprehensive data.
Structural Characteristics
- Molecular Formula : C22H26N2O5S
- Molecular Weight : 426.52 g/mol
- Functional Groups : The compound features a sulfonamide group, a dibenzo[b,f][1,4]oxazepine core, and a tert-butyl substituent, which enhance its solubility and biological activity.
Pharmaceutical Development
The compound is primarily studied for its potential as a therapeutic agent. It has been associated with the modulation of neurotransmitter systems, particularly dopamine receptors, making it a candidate for treating neurological disorders such as schizophrenia and depression .
Antitumor Activity
Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepine structures exhibit significant antitumor properties. The unique structural features of this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Antimicrobial Properties
Studies have shown that compounds containing the dibenzo[b,f][1,4]oxazepine scaffold possess antimicrobial activity. This compound's sulfonamide group may enhance its effectiveness against bacterial infections, suggesting potential applications in antibiotic development .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The ability of these compounds to modulate oxidative stress and inflammation presents opportunities for developing treatments for conditions like Alzheimer's disease .
Case Study 1: Antitumor Activity
In a study published in Comprehensive Heterocyclic Chemistry, researchers synthesized a series of dibenzo[b,f][1,4]oxazepine derivatives, including the target compound. They evaluated their cytotoxicity against several cancer cell lines, demonstrating that certain modifications significantly enhanced their antitumor potency .
Case Study 2: Neuropharmacological Assessment
A pharmacological evaluation conducted by researchers at Kyushu University assessed the effects of dibenzo[b,f][1,4]oxazepine derivatives on dopamine receptor activity. The findings suggested that these compounds could serve as scaffolds for developing new antipsychotic medications with fewer side effects compared to existing treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. Trifluoromethyl-Benzamide Analog
- Compound : N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide
- Molecular Formula : C₂₃H₁₇F₃N₂O₃
- Molecular Weight : ~426 g/mol
- The trifluoromethyl (-CF₃) group is electron-withdrawing, increasing metabolic stability compared to the tert-butyl group .
b. Methylbenzenesulfonamide Analog
- Compound : N-(10-Acetyl-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-Methylbenzenesulfonamide
- Molecular Formula : C₂₂H₂₀N₂O₄S
- Molecular Weight : 408.47 g/mol
- Key Differences: Substitutes tert-butyl with a methyl group, reducing steric hindrance and hydrophobicity.
c. Tetrahydronaphthalene-Sulfonamide Analog
- Compound : N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Molecular Formula : ~C₂₄H₂₄N₂O₃S (estimated)
- Molecular Weight : ~420.1 g/mol
- Key Differences :
Substituent Variations on the Oxazepin Ring
Functional Group Comparisons
Research Implications
The tert-butyl substituent in the target compound optimizes hydrophobic interactions in non-polar binding pockets, while analogs like the trifluoromethyl-benzamide derivative prioritize metabolic stability. Structural modifications on the oxazepin ring (e.g., acetyl or ethyl groups) offer tunability in solubility and pharmacokinetics. Further studies should explore synergistic effects of combined substituent modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
